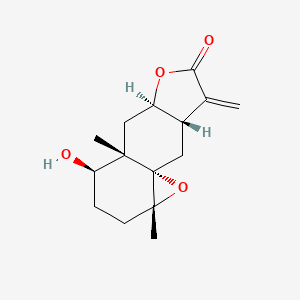silane CAS No. 73311-51-0](/img/structure/B14446264.png)
[(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxy](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane is an organic compound with the molecular formula C9H18O2Si . It is a derivative of butadiene, featuring a methoxy group and a trimethylsilyloxy group. This compound is known for its applications in organic synthesis, particularly in the formation of complex molecular structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane typically involves the reaction of 1-methoxy-3-methylbutadiene with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
化学反应分析
Types of Reactions
(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane is utilized in various scientific research applications:
Biology: The compound is used in the study of biochemical pathways and the development of bioactive compounds.
Medicine: It plays a role in the synthesis of medicinal compounds and drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane involves its reactivity with various chemical reagents. The methoxy and trimethylsilyloxy groups influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
相似化合物的比较
(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane can be compared with similar compounds such as:
These compounds share structural similarities but differ in their functional groups and reactivity. (1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane is unique due to its specific combination of methoxy and trimethylsilyloxy groups, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
73311-51-0 |
|---|---|
分子式 |
C9H18O2Si |
分子量 |
186.32 g/mol |
IUPAC 名称 |
(1-methoxy-3-methylbuta-1,3-dienoxy)-trimethylsilane |
InChI |
InChI=1S/C9H18O2Si/c1-8(2)7-9(10-3)11-12(4,5)6/h7H,1H2,2-6H3 |
InChI 键 |
IXHFGEGYXORUHN-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C=C(OC)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


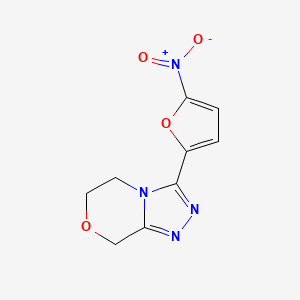
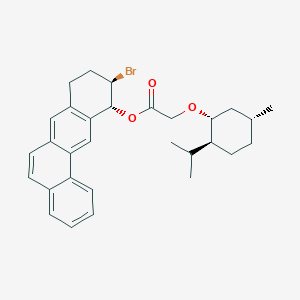
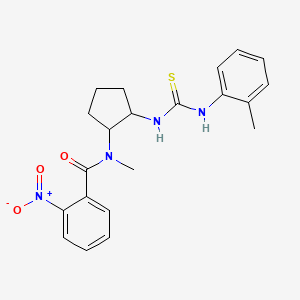
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
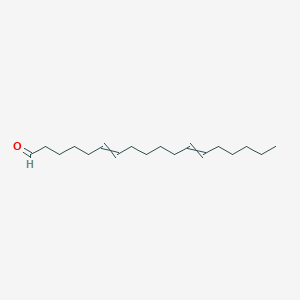
![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)
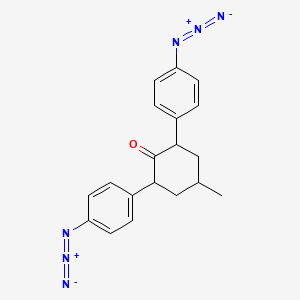
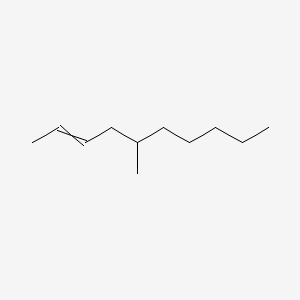
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)
![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
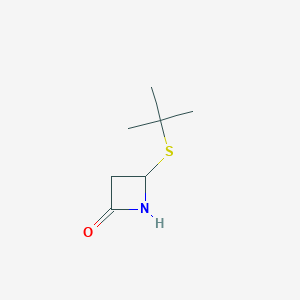
![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14446255.png)
